

AFG206 in acute myeloid leukemia research

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Compound Focus: **AFG206**

Cat. No.: S548018

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Compound Profile: AFG206

The table below summarizes the core technical information available for AFG206.

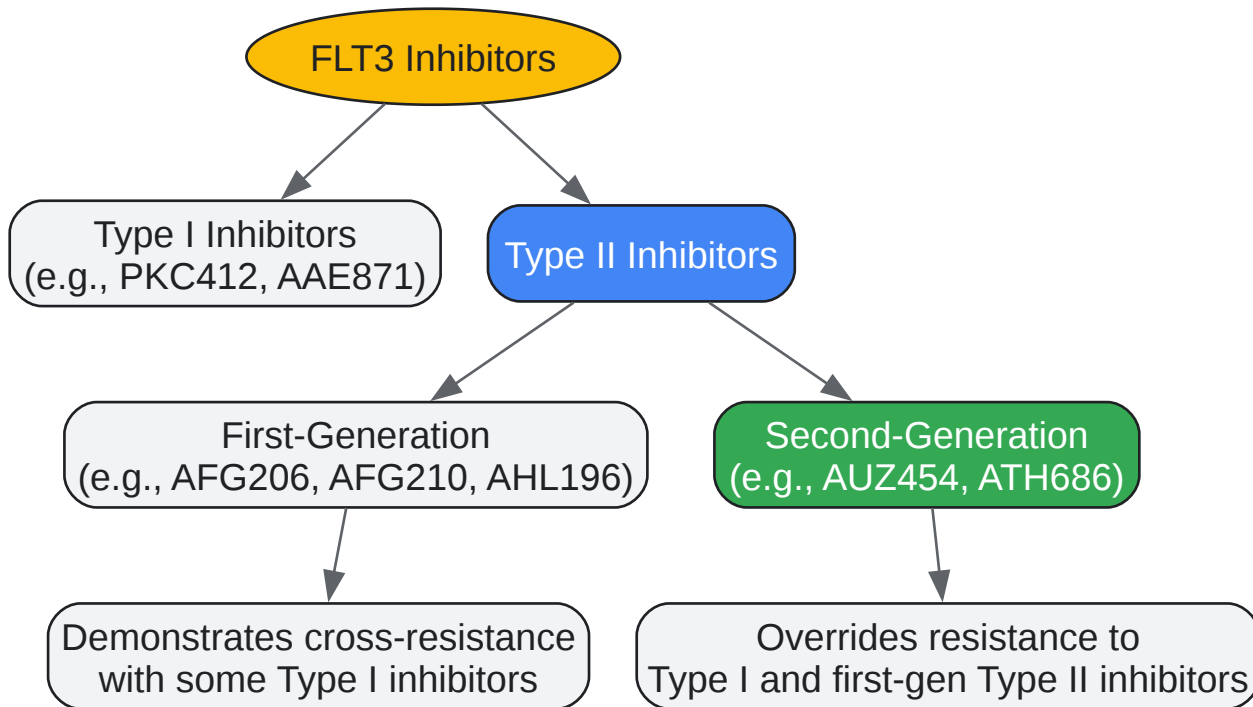
Property	Description
Role & Classification	Novel first-generation "Type II" FLT3 inhibitor [1] [2] [3].
Primary Target	Mutant FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML) [1].

| **Key Structural Features** | • **Backbone:** Diaryl urea derivative (N-[4-(pyrimidin-4-yloxy)phenyl]-N'-phenylurea) [2]. • **Key Moieties (Inferred)**

- Lacks the piperazine group and specific amino group placement that define second-generation inhibitors [1]. | | **Mechanism of Action** | Targets and inhibits the activity of constitutively activated mutant FLT3, a driver in a subset of AML cases. This inhibits proliferation of mutant FLT3-expressing cells by inducing apoptosis and cell cycle arrest [1]. | | **Bioactivity** | Potently and selectively inhibits mutant FLT3 kinase activity [1]. | | **Molecular Weight** | 333.38 g/mol [3]. | | **Molecular Formula** | $C_{20}H_{19}N_3O_2$ [3]. | | **CAS Number** | 630122-37-1 [3]. |

AFG206 in Context: FLT3 Inhibitor Generations

The research paper that first described **AFG206** also detailed its evolution into more potent second-generation compounds. The following diagram illustrates the key structural and functional differences between these generations.



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Diagram: Classification of FLT3 inhibitors, highlighting the evolution from first to second-generation Type II inhibitors, with a key functional difference being the ability to override drug resistance [1].

Research Context and How to Proceed

AFG206 was presented in the context of overcoming drug resistance to earlier Type I inhibitors like PKC412. The study showed that while first-generation Type II inhibitors could still face cross-resistance, the second-generation derivatives were designed to overcome this due to an improved interaction with the ATP pocket of FLT3 [1].

To obtain the detailed experimental data and protocols you require, I suggest the following steps:

- **Access the Original Publication:** The full text of the 2010 paper, "Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison" (DOI: [10.1016/j.jbc.2010.08.011](#))

10.1177/1947601910396505) in *Genes & Cancer*, may contain more detailed methodologies and raw data not included in the abstract [1].

- **Explore Patent Literature:** The structural information suggests related compounds are covered in patents (e.g., WO99771, WO51366) [2]. Patent documents often contain extensive synthetic procedures and pharmacological testing data.
- **Utilize Chemical Databases:** Supplier sites like TargetMol (and others like Selleckchem, MedChemExpress) can sometimes provide more bioactivity data, such as IC50 values in specific cell lines, and suggested protocols for solubility and storage [3].

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References

1. Antileukemic Effects of Novel First- and Second-Generation... [pubmed.ncbi.nlm.nih.gov]
2. (PDF) Antileukemic Effects of Novel First- and Second-Generation... [academia.edu]
3. is the novel first-generation type II" FLT3 inhibitor." | TargetMol AFG 206 [targetmol.com]

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